(2S,4R)-2-amino-4-fluoropentanedioic acid
Description
Significance of Fluorine Substitution in Amino Acid Analogs for Chemical Biology and Medicinal Chemistry Research
The substitution of hydrogen with fluorine in amino acid analogs offers a multitude of advantages for research in chemical biology and medicinal chemistry. nih.govnumberanalytics.com Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly alter the physicochemical properties of amino acids. numberanalytics.comiris-biotech.de These alterations can lead to enhanced metabolic stability, increased lipophilicity, and modulated biological activity, making fluorinated amino acids valuable as research probes and therapeutic candidates. numberanalytics.comresearchgate.netnumberanalytics.com
In chemical biology, fluorinated amino acids serve as powerful tools for studying protein structure and function. The fluorine-19 (¹⁹F) isotope is an excellent nuclear magnetic resonance (NMR) probe, allowing for the investigation of protein dynamics and interactions in their native environment. nih.govresearchgate.net Furthermore, the incorporation of fluorine can influence peptide and protein folding, leading to enhanced stability. researchgate.net
In medicinal chemistry, the introduction of fluorine can improve the pharmacokinetic properties of peptide-based drugs. nih.govresearchgate.net Fluorination can block metabolic pathways, increasing the in vivo half-life of a drug. nih.gov Moreover, the increased lipophilicity can enhance membrane permeability and oral bioavailability. nih.govresearchgate.net The unique electronic properties of fluorine can also lead to stronger binding interactions with biological targets, resulting in increased potency and selectivity. nih.gov
| Property Modified by Fluorination | Impact in Chemical Biology & Medicinal Chemistry |
| Metabolic Stability | Increased resistance to enzymatic degradation, leading to longer biological half-life. nih.gov |
| Lipophilicity | Enhanced ability to cross cell membranes, potentially improving oral bioavailability. numberanalytics.com |
| Conformational Control | Influences peptide and protein folding, which can enhance stability and activity. nih.govmdpi.com |
| Binding Affinity | Can lead to more potent and selective interactions with biological targets. nih.gov |
| ¹⁹F NMR Probe | Enables detailed studies of protein structure, dynamics, and ligand binding. nih.govresearchgate.net |
| PET Imaging | Radiolabeled fluorinated amino acids (with ¹⁸F) are used as tracers in medical imaging. numberanalytics.com |
Overview of (2S,4R)-2-amino-4-fluoropentanedioic Acid as a Glutamic Acid Analog
As an analog of glutamic acid, a key excitatory neurotransmitter and a fundamental component of many proteins, this compound is a valuable tool for probing biological systems that involve glutamate (B1630785). Its structural similarity allows it to interact with glutamate receptors and transporters. For instance, fluorinated analogs of glutamic acid, such as (S)-4-(3-[¹⁸F]fluoropropyl)-L-glutamic acid, have been developed for use as PET imaging agents to target the cystine/glutamate antiporter, which is overexpressed in certain types of cancer. nih.gov The introduction of fluorine can modulate the binding affinity and selectivity for different glutamate receptor subtypes, providing researchers with a means to dissect the complex glutamatergic signaling pathways.
Role of Stereochemistry in the Biological Activity of Fluorinated Amino Acids
The precise three-dimensional arrangement of atoms, or stereochemistry, is paramount in determining the biological activity of molecules, and fluorinated amino acids are no exception. nih.govresearchgate.net Biological systems, such as enzymes and receptors, are chiral environments, and they often exhibit a high degree of stereoselectivity, meaning they interact differently with different stereoisomers of a molecule. nih.gov
The introduction of a fluorine atom into an amino acid can create new stereocenters, leading to multiple possible stereoisomers. The biological activity of these isomers can vary significantly. For example, the different stereoisomers of a fluorinated amino acid may exhibit different binding affinities for a target protein or be metabolized at different rates. nih.gov This stereospecificity is crucial in drug design, as one stereoisomer may have the desired therapeutic effect while another may be inactive or even toxic.
The synthesis of stereochemically pure fluorinated amino acids is therefore a critical aspect of their development as research tools and therapeutic agents. nih.govacs.org The ability to selectively synthesize a specific stereoisomer allows researchers to investigate the precise structural requirements for biological activity and to develop more potent and selective drugs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,4R)-2-amino-4-fluoropentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)/t2-,3+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSHPWJJSVEEAX-GBXIJSLDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[C@H](C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91383-48-1 | |
| Record name | rel-(4S)-4-Fluoro-D-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91383-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Stereoselective Synthesis Methodologies for 2s,4r 2 Amino 4 Fluoropentanedioic Acid
Challenges in Obtaining Enantiomerically Pure (2S,4R)-2-amino-4-fluoropentanedioic Acid
The synthesis of this compound presents a significant stereochemical challenge due to the presence of two stereocenters at the C2 and C4 positions. This gives rise to four possible stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). The primary difficulty lies in controlling the stereochemistry at both centers simultaneously to selectively produce the desired (2S,4R) isomer.
Standard synthetic approaches often result in a mixture of these stereoisomers, necessitating complex and often inefficient purification steps. The physical and chemical properties of these stereoisomers are often very similar, making their separation a non-trivial task. Furthermore, the introduction of the fluorine atom at the C4 position adds another layer of complexity to the synthesis, as fluorination reactions can sometimes be difficult to control and may require harsh conditions that can affect the stereointegrity of the molecule. The low yields and radiochemical purity issues in related fluorinated compounds highlight the technical hurdles in these synthetic pathways. nih.gov Consequently, obtaining enantiomerically and diastereomerically pure this compound is a demanding and often expensive process.
Classical Resolution Techniques for Stereoisomers
Classical resolution methods remain a viable approach for separating stereoisomers from a racemic or diastereomeric mixture. These techniques rely on the differential physical properties of diastereomers.
Diastereomeric Salt Formation
One of the most established methods for resolving racemic mixtures is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic mixture of 4-fluoroglutamic acid with a single enantiomer of a chiral resolving agent, typically a chiral base if the target is an acid, or a chiral acid if the target is a base. libretexts.org This reaction produces a mixture of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility.
This difference in solubility allows for the separation of the diastereomers by fractional crystallization. rsc.org Once a diastereomeric salt is isolated in pure form, the chiral resolving agent can be removed by a simple acid-base extraction, yielding the enantiomerically pure desired compound. Common chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, or synthetic chiral amines such as 1-phenylethylamine. wikipedia.org The success of this method is contingent on finding a suitable chiral resolving agent and a solvent system that provides a significant solubility difference between the diastereomeric salts.
Enzymatic Resolution Approaches, including Aminoacylase
Enzymatic resolution offers a highly selective and environmentally benign alternative for obtaining enantiomerically pure amino acids. nih.gov This method leverages the stereospecificity of enzymes to selectively catalyze a reaction on only one enantiomer in a racemic mixture. For the resolution of 4-fluoroglutamic acid, aminoacylases are particularly relevant. nih.gov
The process typically involves the acylation of the racemic amino acid to produce N-acyl-4-fluoroglutamic acid. This racemic N-acyl derivative is then subjected to the action of an aminoacylase, such as that from Aspergillus oryzae. nih.gov The enzyme selectively hydrolyzes the N-acyl group from the L-enantiomer, leaving the N-acyl-D-enantiomer unreacted. The resulting mixture of the free L-amino acid and the N-acyl-D-amino acid can then be easily separated based on their different chemical properties. This method is widely used in the industrial production of enantiomerically pure amino acids. nih.gov A key advantage of enzymatic resolution is the high enantioselectivity of the enzymes, which often leads to products with very high enantiomeric excess. harvard.edu
Preferential Crystallisation Methods for Diastereomer Separation
Preferential crystallization, also known as resolution by entrainment, is a technique that can be used to separate enantiomers that crystallize as a conglomerate, which is a mechanical mixture of crystals of the pure enantiomers. uni-halle.de However, in the context of this compound, this method is more practically applied to the separation of diastereomers.
After a synthetic route that produces a mixture of diastereomers, such as the erythro and threo forms of 4-fluoroglutamic acid, these can sometimes be separated by preferential crystallization. researchgate.net This process involves creating a supersaturated solution of the diastereomeric mixture and then seeding it with a crystal of the desired diastereomer. This induces the crystallization of that specific diastereomer from the solution, leaving the other diastereomer in the mother liquor. The success of this technique is highly dependent on the crystallization kinetics and the phase diagram of the diastereomeric system. It is a powerful technique for large-scale separations due to its simplicity and cost-effectiveness. nih.gov
Asymmetric Synthetic Strategies
Asymmetric synthesis aims to create the desired stereoisomer directly, thereby avoiding the need for resolution of a racemic mixture.
Chiral Pool Approaches
The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.com For the synthesis of this compound, L-glutamic acid is an ideal chiral precursor as it already possesses the desired stereochemistry at the C2 position. nih.gov
A synthetic route can be designed to introduce the fluorine atom at the C4 position with the correct R configuration while preserving the existing S configuration at the C2 center. This often involves the protection of the amino and carboxyl groups of L-glutamic acid, followed by a series of reactions to introduce the fluorine atom with the desired stereochemistry. The development of stereoselective fluorination methods is crucial for the success of this approach. mdpi.com Chiral pool synthesis is an attractive strategy as it often involves well-established chemical transformations and can provide a direct route to the target molecule with high enantiomeric purity. elsevierpure.com
Asymmetric Michael Additions to Fluorinated Precursors
Asymmetric Michael additions represent a powerful tool for the stereocontrolled formation of carbon-carbon bonds. In the context of synthesizing this compound and its analogs, this strategy can be employed by reacting a chiral nucleophile with a fluorinated Michael acceptor or a fluorinated nucleophile with a chiral Michael acceptor.
One notable approach involves the asymmetric Michael addition of chiral 2-fluoroenaminoesters, derived from (S)-1-phenylethylamine, to α-substituted methyl acrylates. This reaction leads to the formation of diastereomeric γ-substituted γ-fluoroglutamate precursors. A key finding in this methodology is that the stereocenter bearing the amino acid function is generated with a high degree of stereocontrol, aligning with its natural configuration. However, the control over the newly formed quaternary carbon center is less pronounced. nih.gov
The diastereoselectivity of this conjugate addition has been studied in detail, revealing a complex interplay between the steric hindrance of the electrophile and the electronic effects of the fluorine atom on the nucleophile. nih.gov Despite the challenge in controlling the stereochemistry at the C4 position directly in the Michael addition, the resulting diastereomeric γ-substituted γ-fluoroglutamates can be efficiently separated, often after conversion to derivatives such as thioketals, to isolate the desired (2S,4R) isomer with high enantioselectivity. nih.gov
While direct Michael additions to α-fluoro-α,β-unsaturated precursors are a viable strategy, the development of methods with high diastereoselectivity for both newly formed stereocenters remains an active area of research. The inherent electronic properties of the fluorinated Michael acceptors can influence the reactivity and the stereochemical outcome of the reaction. nih.govresearchgate.net
Electrophilic and Nucleophilic Fluorination Reactions in Stereocontrolled Synthesis
The direct introduction of fluorine into a molecule can be achieved through either electrophilic or nucleophilic fluorination reactions. Both strategies have been successfully applied to the stereocontrolled synthesis of 4-fluoroglutamic acid isomers.
Electrophilic Fluorination: This approach involves the use of a reagent that delivers an electrophilic fluorine species ("F+") to a nucleophilic carbon center, typically an enolate. A highly effective method for the synthesis of (2S,4R)-4-fluoroglutamic acid utilizes the electrophilic fluorination of enantiomerically pure 2-pyrrolidinones derived from (L)-glutamic acid. nih.govacs.org
In this strategy, the enolate of a protected pyroglutamic acid derivative is reacted with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI). This reaction proceeds with complete diastereoselectivity, yielding a monocyclic trans-substituted α-fluoro lactam product. nih.gov The stereochemical outcome is dictated by the existing stereocenter of the pyroglutamic acid precursor. Subsequent hydrolysis of the lactam and removal of protecting groups affords the target (2S,4R)-4-fluoroglutamic acid. nih.govacs.org
Nucleophilic Fluorination: In contrast, nucleophilic fluorination employs a fluoride (B91410) ion source (F-) to displace a leaving group in an SN2-type reaction. This method offers an alternative route to fluorinated amino acids. For the synthesis of 4-fluoroglutamic acid, a suitable precursor would possess a good leaving group at the C4 position with the desired (R) stereochemistry. The stereospecific displacement of this leaving group by a fluoride ion would then yield the (4R)-fluoro derivative. The efficiency and stereochemical integrity of this reaction are highly dependent on the nature of the substrate, the fluoride source, and the reaction conditions. alfa-chemistry.com
A comparative summary of these two approaches is presented in the table below:
| Feature | Electrophilic Fluorination | Nucleophilic Fluorination |
|---|---|---|
| Fluorine Source | Reagents with an N-F bond (e.g., NFSI, Selectfluor) delivering "F+". nih.govalfa-chemistry.com | Fluoride salts (e.g., KF, CsF) or HF complexes delivering F-. alfa-chemistry.com |
| Substrate | Nucleophilic carbon centers, such as enolates. nih.gov | Substrates with a good leaving group at the target position. |
| Stereocontrol | Often directed by existing stereocenters in the substrate, leading to high diastereoselectivity. nih.gov | Typically proceeds with inversion of configuration (SN2), requiring a stereochemically pure precursor. |
| Example for (2S,4R)-4-fluoroglutamic acid | Diastereoselective fluorination of a pyroglutamic acid derivative. nih.govacs.org | SN2 displacement of a leaving group at the C4 position of a glutamic acid derivative with (4R) stereochemistry. |
Radiosynthesis of Related Fluorinated Glutamine and Glutamic Acid Analogues for Biochemical Research
The development of fluorinated glutamine and glutamic acid analogues labeled with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) has been pivotal for in vivo imaging of metabolic processes using Positron Emission Tomography (PET). snmjournals.orgnih.gov One of the most significant radiotracers in this class is [¹⁸F]-(2S,4R)-4-fluoroglutamine ([¹⁸F]FGln). snmjournals.org
The radiosynthesis of [¹⁸F]FGln is a multi-step process that requires careful optimization to achieve good radiochemical yield and purity within the short half-life of ¹⁸F (approximately 110 minutes). The synthesis is typically performed in an automated synthesizer under GMP-compliant conditions for clinical use. A common route involves the nucleophilic substitution of a suitable leaving group on a protected precursor molecule with [¹⁸F]fluoride. This is followed by deprotection steps to yield the final radiotracer. snmjournals.org
Challenges in the radiosynthesis of [¹⁸F]FGln include the efficiency of the initial fluorination step, which can be sensitive to the activation of the [¹⁸F]fluoride ion, and the subsequent deprotection steps. For instance, the presence of trace amounts of water during the removal of protecting groups with anhydrous trifluoroacetic acid can lead to the formation of undesired [¹⁸F]4-fluoroglutamic acid. snmjournals.org
The following table summarizes key data for the radiosynthesis of some ¹⁸F-labeled glutamic acid and glutamine analogues:
| Radiotracer | Precursor | Radiosynthesis Time | Decay-Corrected Radiochemical Yield | Radiochemical Purity | Reference |
|---|---|---|---|---|---|
| [¹⁸F]-(2S,4R)4-Fluoroglutamine ([¹⁸F]FGln) | Protected glutamine derivative with a leaving group | ~65 minutes | 18.0 ± 4.2% | >90% | snmjournals.org |
| (S)-4-(3-[¹⁸F]Fluoropropyl)-L-glutamic acid ([¹⁸F]FSPG) | Protected naphthylsulfonyloxy-propyl-L-glutamate derivative | 50 minutes | 35-49% | >95% | nih.gov |
| N-(2-[¹⁸F]fluoropropionyl)-L-glutamine ([¹⁸F]FPGLN) | 4-nitrophenyl-2-[¹⁸F]fluoropropionate | 125 ± 5 minutes | 30 ± 5% | >98% | oncotarget.com |
Strategies for Incorporating Fluorinated Amino Acids into Peptides and Proteins for Research Applications
The incorporation of fluorinated amino acids like this compound into peptides and proteins is a valuable strategy in chemical biology and drug discovery. The presence of the fluorine atom can modulate the conformational properties, stability, and biological activity of the resulting peptides. Two primary strategies are employed for this purpose: chemical synthesis and biosynthetic incorporation.
Biosynthetic Incorporation: This approach leverages the cell's natural protein synthesis machinery to incorporate fluorinated amino acids into proteins. anu.edu.auresearchgate.net This can be achieved by providing the fluorinated amino acid to an auxotrophic host strain that is unable to synthesize the corresponding natural amino acid. The cellular machinery then incorporates the fluorinated analogue in place of the natural one. anu.edu.au More advanced techniques involve the use of engineered aminoacyl-tRNA synthetases and suppressor tRNAs to enable the site-specific incorporation of non-canonical amino acids, including fluorinated ones, in response to a nonsense or frameshift codon. nih.gov While powerful, the efficiency of biosynthetic incorporation can be influenced by the substrate specificity of the native or engineered enzymes. nih.govrsc.org
A comparison of these two strategies is outlined below:
| Strategy | Description | Advantages | Limitations |
|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical addition of protected amino acids on a solid support. rsc.orgnih.gov | High versatility in incorporating a wide range of fluorinated amino acids at any desired position. Well-established protocols. rsc.orgnih.gov | Generally limited to the synthesis of smaller peptides and proteins. Can be costly and time-consuming for long sequences. |
| Biosynthetic Incorporation | Utilization of cellular machinery to incorporate fluorinated amino acids during protein expression. anu.edu.auresearchgate.net | Enables the production of large proteins containing fluorinated residues. Can be cost-effective for large-scale production. anu.edu.au | Limited by the substrate tolerance of the cell's translational machinery. Site-specific incorporation requires genetic engineering. nih.govrsc.org |
Enzymatic Interactions and Biochemical Transformations of 2s,4r 2 Amino 4 Fluoropentanedioic Acid
Enzyme Inhibition Studies
The introduction of a fluorine atom into the glutamate (B1630785) structure at the 4R position creates a molecule with unique biochemical properties, making it a potent tool for studying and inhibiting specific enzymatic pathways.
(2S,4R)-2-amino-4-fluoropentanedioic acid, also known as (2S,4R)-4-fluoroglutamate (4-F-Glu), has been studied for its effects on Glutamate Decarboxylase (GAD), the enzyme responsible for synthesizing the neurotransmitter GABA from glutamate. Research on rat brain GAD demonstrated that all stereoisomers of 4-fluoroglutamate inhibit the decarboxylation of L-glutamate.
The inhibition by these stereoisomers is competitive, meaning they vie with the natural substrate, L-glutamate, for the enzyme's active site. The potency of inhibition varies among the stereoisomers, with the D-erythro-4-F-Glu isomer being the most effective. The inhibition is largely reversible, as demonstrated by dialysis experiments.
Table 1: Inhibition of Rat Brain Glutamate Decarboxylase by 4-Fluoroglutamate Stereoisomers
| Stereoisomer | Inhibition Type | Kᵢ Value (mM) |
|---|---|---|
| D-erythro | Competitive | 2 |
| D-threo | Competitive | 11 |
Data sourced from a study on rat brain glutamate decarboxylase.
Glutamine synthetase is a crucial enzyme in nitrogen metabolism, catalyzing the ATP-dependent synthesis of glutamine from glutamate and ammonia (B1221849). This compound has been identified as a strong inhibitor of sheep brain glutamine synthetase. Interestingly, while it effectively blocks the enzyme's activity, it is not a substrate for the synthesis reaction. This inhibitory action highlights the compound's potential as a probe for studying glutamine metabolism. The related compound, (2S,4R)4-fluoroglutamine, has been developed as a PET imaging agent to monitor changes in glutamine pools, particularly in cancer cells that exhibit high glutaminase (B10826351) activity.
Gamma-Glutamyl Transpeptidase (GGT) is a membrane-bound enzyme that plays a key role in glutathione metabolism and amino acid transport. It catalyzes the transfer of the gamma-glutamyl moiety from glutathione to an acceptor. Despite the structural similarity of this compound to glutamate, specific studies detailing its direct inhibitory or modulatory effects on Gamma-Glutamyl Transpeptidase activity were not identified in the reviewed literature.
Folate-dependent enzymes are vital for the synthesis of nucleotides and certain amino acids. Folylpoly-γ-glutamate synthetase (FPGS) is one such enzyme that adds glutamate tails to folates and antifolate drugs, which is critical for their retention and activity within cells.
Research has shown that a derivative of this compound can interact with this pathway. Specifically, an antifolate analogue containing a 4-fluoroglutamyl moiety was synthesized and tested for its interaction with FPGS. The study found that this compound served as a good substrate for folylpolyglutamate synthetase, indicating that the enzyme could recognize and process the fluorinated amino acid. Conversely, the subsequent hydrolysis of the polyglutamate chain by another enzyme, gamma-glutamyl hydrolase, was unexpectedly slow for the fluoroglutamate-containing peptide. This resistance to hydrolysis suggests that such fluorinated analogues could be developed as hydrolase-resistant antifolates for chemotherapy.
The strategic incorporation of fluorine into amino acids imparts unique chemical properties that can be exploited for enzyme inhibition. Fluorine is highly electronegative and relatively small, allowing it to act as a bioisostere of a hydrogen atom or a hydroxyl group, yet it can profoundly alter the electronic properties of a molecule.
Several key principles underlie the inhibitory action of fluorinated amino acids:
Mechanism-Based Inhibition: Fluorinated amino acids can act as "suicide substrates". The enzyme begins to process the fluorinated analogue as if it were the natural substrate, but the fluorine atom's electron-withdrawing nature facilitates the formation of a reactive intermediate that covalently binds to the enzyme's active site, leading to irreversible inactivation. This has been a particularly useful strategy for pyridoxal phosphate (PLP)-dependent enzymes like decarboxylases.
Transition State Analogue Formation: The presence of fluorine can stabilize the tetrahedral intermediate formed during an enzymatic reaction. Fluorinated ketones, for example, readily form stable hemiacetal complexes with serine proteases, mimicking the transition state of peptide bond cleavage and thus acting as potent inhibitors.
Altered Acidity/Basicity: Fluorine's strong electron-withdrawing effect can significantly lower the pKa of nearby acidic or basic groups. This can alter the ionization state of the amino acid at physiological pH, affecting its ability to bind to the enzyme's active site or participate in catalysis.
Enhanced Binding Affinity: The C-F bond can participate in favorable intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, within an enzyme's active site, potentially increasing the inhibitor's binding affinity compared to its non-fluorinated counterpart.
Substrate Specificity and Catalytic Conversion by Enzymes
Beyond its role as an inhibitor, this compound can also serve as a substrate for certain enzymes, undergoing catalytic transformation.
Comparative enzymological studies have shown that (2S,4R)-4-FGlu is a substrate for several enzymes involved in amino acid metabolism. It is recognized and processed by glutamate dehydrogenase and various aminotransferases.
Furthermore, a notable biochemical transformation occurs in rat liver cytosolic fractions, which catalyze a γ-elimination reaction with (2S,4R)-4-FGlu. This reaction results in the cleavage of the C-F bond and the generation of α-ketoglutarate. One of the enzymes identified as being responsible for this dual activity—competing γ-elimination and aminotransferase reactions—is alanine (B10760859) aminotransferase.
Table 2: Enzymatic Reactions involving this compound as a Substrate
| Enzyme | Organism/Tissue | Reaction Type | Product(s) |
|---|---|---|---|
| Glutamate Dehydrogenase | - | Oxidative Deamination | α-keto-4-fluoroglutarate |
| Aminotransferases | Rat | Transamination | α-keto-4-fluoroglutarate |
| Alanine Aminotransferase | Rat Liver Cytosol | γ-elimination / Transamination | α-ketoglutarate / α-keto-4-fluoroglutarate |
Data compiled from multiple enzymological studies.
Activity with Aminotransferases
(2S,4R)-4-fluoroglutamate serves as a substrate for various aminotransferases, also known as transaminases. Research has shown that it is a moderately effective substrate for aspartate aminotransferase (AspAT) and alanine aminotransferase (AlaAT). nih.gov In studies with highly purified pig heart aspartate aminotransferase, (2S,4R)-4-FGlu was found to be approximately 57% as effective as the natural substrate, L-glutamate. nih.gov
Interestingly, alanine aminotransferase has been shown to catalyze an unusual γ-elimination reaction with (2S,4R)-4-FGlu, in addition to the expected transamination reaction. nih.gov This dual activity is a novel finding for an aminotransferase and contributes to the metabolic degradation and defluorination of the compound.
Substrate for Glutamate Dehydrogenase
Glutamate dehydrogenase (GDH), a pivotal enzyme linking amino acid and carbohydrate metabolism, utilizes (2S,4R)-4-fluoroglutamate as an effective substrate. nih.gov The enzyme catalyzes the oxidative deamination of the compound. In a comparative assay, the rate of NADH formation in the presence of 10 mM (2S,4R)-4-FGlu was 162 ± 15 nmol/min/µg GDH. nih.gov This rate is comparable to that of L-glutamate, which under the same conditions, exhibited a rate of 225 ± 31 nmol/min/µg GDH, indicating that L-glutamate is only a slightly better substrate. nih.gov
| Substrate (10 mM) | Rate of NADH Formation (nmol/min/µg GDH) |
|---|---|
| L-glutamate | 225 ± 31 |
| This compound | 162 ± 15 |
Processing by L-Amino Acid Oxidase
(2S,4R)-4-fluoroglutamate is a relatively poor substrate for L-amino acid oxidase from Crotalus adamanteus venom. nih.gov The enzyme catalyzes the oxidative deamination of L-amino acids. Under assay conditions with a 2 mM substrate concentration, the rate of α-keto acid formation from (2S,4R)-4-FGlu was 18 ± 2 nmol/min/mg. researchgate.net This activity is significantly lower than that observed with L-methionine, a preferred substrate, but notably higher than the activity with L-glutamate itself. nih.govresearchgate.net
| L-Amino Acid Substrate (2 mM) | Activity (nmol/min/mg) | Relative Activity (%) |
|---|---|---|
| L-Methionine | 1260 ± 40 | 100 |
| This compound | 18 ± 2 | 1.43 |
| L-glutamate | 6.2 ± 0.2 | 0.49 |
Enzymatic Biotransformations in Microorganisms
While detailed studies on the specific biotransformation pathways of (2S,4R)-4-fluoroglutamate in microorganisms are not extensively documented in the available research, its structural similarity to L-glutamate suggests potential interactions with microbial metabolic pathways. Key enzyme families, such as glutamine transaminases, are conserved across mammals, plants, and bacteria. It has been proposed that fluorinated analogues like (2S,4R)-4-FGlu could serve as useful probes for studying ammonia assimilation via the glutamate synthase cycle in organisms like yeast and bacteria.
Metabolic Defluorination and Degradation Pathways
The metabolic fate of this compound involves the cleavage of the carbon-fluorine bond, a process known as defluorination. This is a critical step in its degradation.
Enzymatic Defluorination Mechanisms
The primary mechanism for the enzymatic defluorination of (2S,4R)-4-fluoroglutamate in mammalian systems appears to be through an elimination reaction rather than direct hydrolytic or reductive dehalogenation, which are common for other fluorinated compounds. This specific pathway is catalyzed by enzymes that are typically involved in amino acid metabolism, such as aminotransferases. Rat liver cytosolic fractions have been shown to catalyze a reaction that generates α-ketoglutarate from (2S,4R)-4-FGlu, indicating the cleavage of the C-F bond and the removal of the fluorine atom.
Gamma-Elimination Reactions Catalyzed by Aminotransferases
A significant and novel finding is that the defluorination of (2S,4R)-4-fluoroglutamate can be accomplished via a γ-elimination reaction catalyzed by alanine aminotransferase. nih.govresearchgate.net This represents a previously undescribed activity for this class of pyridoxal 5'-phosphate (PLP)-dependent enzymes. In this reaction, the enzyme catalyzes the elimination of the fluorine atom from the γ-carbon, leading to the formation of α-ketoglutarate. researchgate.net This γ-elimination competes with the standard aminotransferase reaction. researchgate.net This discovery highlights a unique metabolic pathway for a fluorinated amino acid and expands the known catalytic capabilities of aminotransferases. researchgate.net
Generation of α-Keto Acid Analogs and Subsequent Cyclization
The biochemical transformation of this compound, also known as (2S,4R)-4-fluoroglutamate ((2S,4R)-4-FGlu), can theoretically lead to the formation of its corresponding α-keto acid analog, α-keto-4-fluoroglutarate. This conversion is primarily mediated by aminotransferases, which catalyze the transfer of an amino group from an amino acid to an α-keto acid.
However, research has revealed a more complex and competing enzymatic pathway for (2S,4R)-4-fluoroglutamate, which involves a γ-elimination reaction, also catalyzed by certain aminotransferases. This elimination pathway results in the formation of α-ketoglutarate and the release of a fluoride (B91410) ion, effectively bypassing the formation of a stable fluorinated α-keto acid analog.
Detailed studies have shown that (2S,4R)-4-fluoroglutamate is a substrate for various aminotransferases nih.govresearchgate.net. One notable enzyme involved in its metabolism is alanine aminotransferase nih.govresearchgate.net. This enzyme has been found to catalyze both a standard aminotransferase reaction and a competing γ-elimination reaction with (2S,4R)-4-fluoroglutamate as the substrate nih.govresearchgate.net. The γ-elimination reaction appears to be a significant metabolic fate of the compound in certain biological systems nih.govresearchgate.net.
The direct product of the aminotransferase reaction would be α-keto-4-fluoroglutarate. The subsequent fate of this α-keto acid analog, specifically its cyclization, is not extensively documented in the available scientific literature. In contrast, the γ-elimination pathway leading to α-ketoglutarate is a well-described phenomenon nih.govresearchgate.net.
The enzymatic processing of (2S,4R)-4-fluoroglutamate is of particular interest in the context of medical imaging, as the radioactive isotopologue, ¹⁸F-4-fluoroglutamine, is used in positron emission tomography (PET) to visualize tumors. The in vivo deamidation of ¹⁸F-4-fluoroglutamine yields ¹⁸F-4-fluoroglutamate, which is then subject to these enzymatic transformations. The detection of free [¹⁸F]fluoride in tumors exposed to ¹⁸F-4-fluoroglutamine is explained by the coupling of the deamidase reaction with the subsequent γ-elimination of the resulting ¹⁸F-4-fluoroglutamate nih.govresearchgate.net.
The table below summarizes the key enzymatic reactions involving this compound that lead to the generation of α-keto acids.
| Enzyme | Substrate | Reaction Type | Product(s) |
| Alanine Aminotransferase | This compound | Aminotransferase (predicted) | α-keto-4-fluoroglutarate, L-alanine |
| Alanine Aminotransferase | This compound | γ-Elimination | α-ketoglutarate, Fluoride, Ammonia, L-alanine |
| Glutamate Dehydrogenase | This compound | Oxidative Deamination | α-ketoglutarate, Fluoride, Ammonia |
Receptor and Transporter Interactions of 2s,4r 2 Amino 4 Fluoropentanedioic Acid and Its Analogues
Engagement with Metabotropic Glutamate (B1630785) Receptors (mGluRs)
Metabotropic glutamate receptors are a class of G protein-coupled receptors that play a crucial modulatory role in synaptic transmission and neuronal excitability. (2S,4R)-2-amino-4-fluoropentanedioic acid has been investigated for its activity at these receptors, with a particular focus on the Group II mGluRs.
Comparative Analysis of Agonistic and Antagonistic Profiles of Analogues
The pharmacological profile of glutamate analogues at Group II mGluRs is highly dependent on the nature and stereochemistry of the substituent at the C4 position. Structure-activity relationship (SAR) studies have provided insights into how modifications to the glutamate scaffold can shift a compound's activity from agonistic to antagonistic.
For instance, while (2S,4R)-4-substituted analogues often display agonist activity at Group II mGluRs, alterations to the substituent can dramatically change this profile. Phenylglycine derivatives, another class of mGluR ligands, demonstrate this principle effectively. For example, (S)-4-carboxy-3-hydroxyphenylglycine acts as an agonist at mGluR2, while also exhibiting antagonist activity at mGluR1. bris.ac.ukresearchgate.net
The agonistic and antagonistic profiles of various C4-substituted glutamate analogues at Group II mGluRs are summarized in the table below, based on findings from broader SAR studies. It is important to note that direct comparative data for a series of fluorinated analogues of this compound is not extensively available in the public domain. The data presented is inferred from studies on related C4-substituted glutamate derivatives.
| Compound/Analogue Class | Agonist/Antagonist Profile at Group II mGluRs | Key Structural Features |
| (2S,4R)-4-Substituted Glutamate Analogues | Generally Agonistic | Small, electronegative substituents at the C4 position |
| L-2,4-syn-Substituted Glutamate Analogues | Selective Agonism at mGlu2 | Specific stereochemistry at C2 and C4 |
| Phenylglycine Derivatives | Mixed Agonist/Antagonist Profiles | Phenyl ring substitution pattern dictates activity |
| Methyl-substituted Analogues (e.g., at C4α) | Can confer mGlu2 agonism and mGlu3 antagonism | Introduction of a methyl group |
Modulation of Excitatory Amino Acid Transporters (EAATs)
Excitatory amino acid transporters are critical for maintaining low extracellular glutamate concentrations, thereby preventing excitotoxicity and ensuring the fidelity of synaptic transmission. nih.govmdpi.com These transporters, designated as EAAT1 through EAAT5, exhibit distinct cellular and regional distributions throughout the central nervous system. mdpi.comnih.govmdpi.com
The interaction of this compound with EAATs is an area of active investigation. Given its structural similarity to glutamate, it is plausible that this fluorinated analogue could act as a substrate or inhibitor of these transporters. Studies on related compounds have shown that modifications at the C4 position of glutamate can lead to inhibitory activity at EAATs. For example, a 4-fluoro analogue of an aspartate-based compound has been reported as an inhibitor of EAAT2. nih.gov
The specific modulatory effects of this compound on the different EAAT subtypes (EAAT1, EAAT2, and EAAT3) would require direct experimental evaluation. Such studies would typically involve measuring the uptake of radiolabeled glutamate or a substrate analogue in the presence of the compound in cells expressing individual EAAT subtypes. The potential for subtype selectivity would be of particular interest, as the different EAATs play distinct physiological roles. nih.govmdpi.com
Ligand-Protein Binding Studies Using Fluorinated Probes
The incorporation of fluorine-19 (¹⁹F) into ligands is a powerful strategy for studying ligand-protein interactions using nuclear magnetic resonance (NMR) spectroscopy. researchgate.netacs.orgnih.gov The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a large chemical shift range, making it a sensitive probe of its local environment. researchgate.netacs.orgnih.gov As there is no endogenous fluorine in biological systems, ¹⁹F-NMR offers a background-free window to observe the binding of a fluorinated ligand to its protein target. researchgate.netacs.org
This compound is a prime candidate for use as a ¹⁹F-NMR probe for studying the binding of ligands to glutamate receptors and transporters. Upon binding to a protein, the chemical shift of the fluorine atom is likely to change, providing information about the binding event and the nature of the binding pocket. researchgate.netnih.gov Furthermore, changes in the ¹⁹F NMR signal can be used to determine binding affinities and to screen for other compounds that bind to the same site. researchgate.net
While specific studies utilizing this compound as a ¹⁹F-NMR probe for mGluRs or EAATs are not yet widely reported, the principles of this technique are well-established. The methodology involves introducing the fluorinated amino acid into a sample containing the protein of interest and acquiring ¹⁹F-NMR spectra. Changes in the fluorine signal upon addition of other ligands can reveal competitive or allosteric interactions. This approach holds significant promise for elucidating the molecular details of ligand recognition at glutamate binding sites. researchgate.netacs.orgnih.gov
Metabolic Pathways and Cellular Fate of 2s,4r 2 Amino 4 Fluoropentanedioic Acid in Research Models
Integration into Canonical Amino Acid Catabolism
(2S,4R)-2-amino-4-fluoropentanedioic acid, also known as (2S,4R)-4-fluoroglutamate (4-FGlu), is processed by several key enzymes involved in standard amino acid catabolism. Research has demonstrated that this compound serves as a substrate for enzymes such as glutamate (B1630785) dehydrogenase and various aminotransferases. nih.govnih.gov This integration into canonical pathways is a critical aspect of its metabolic profile.
The enzymatic processing of (2S,4R)-4-fluoroglutamate by these enzymes underscores its role as a glutamate analog. For instance, its interaction with glutamate dehydrogenase indicates that it can be oxidatively deaminated in a manner similar to glutamate, linking its metabolism to the urea (B33335) cycle and the Krebs cycle. Furthermore, its ability to act as a substrate for aminotransferases allows for the transfer of its amino group to various α-keto acids, a fundamental process in the synthesis and degradation of amino acids.
| Enzyme | Interaction with this compound | Metabolic Implication |
|---|---|---|
| Glutamate Dehydrogenase | Acts as a substrate. nih.gov | Connects its catabolism to the Krebs cycle and ammonia (B1221849) metabolism. |
| Aminotransferases (e.g., Alanine (B10760859) Aminotransferase) | Acts as a substrate. nih.govnih.gov | Participates in the interconversion of amino acids. |
Role in Perturbations of the Glutamate-Glutamine Cycle
The glutamate-glutamine cycle is a critical pathway in the central nervous system for recycling glutamate and maintaining low extracellular glutamate levels. wikipedia.orgyoutube.com this compound has been shown to significantly perturb this cycle, primarily through its potent inhibition of glutamine synthetase. nih.govnih.gov This enzyme is responsible for the conversion of glutamate to glutamine in astrocytes.
By inhibiting glutamine synthetase, (2S,4R)-4-fluoroglutamate disrupts the detoxification of glutamate and the replenishment of the neuronal glutamine pool. nih.gov This inhibition can lead to an accumulation of glutamate in astrocytes and a reduction in the availability of glutamine for neurons, thereby impacting neurotransmission. nih.gov This specific and potent inhibitory action makes it a valuable research tool for studying the consequences of impaired glutamate-glutamine cycling in various neurological models.
Conversion to α-Ketoglutarate Analogs within Metabolic Networks
A significant metabolic transformation of this compound is its conversion to α-ketoglutarate. This conversion is primarily catalyzed by alanine aminotransferase, which facilitates an unusual γ-elimination reaction that removes the fluorine atom. nih.gov This reaction is noteworthy as it represents a novel catalytic activity for an aminotransferase.
The generation of α-ketoglutarate from (2S,4R)-4-fluoroglutamate is a crucial step that fully integrates its carbon skeleton into central metabolism. nih.gov α-Ketoglutarate is a key intermediate in the Krebs cycle, and its production from the fluorinated analog demonstrates a direct link between the catabolism of this compound and cellular energy production. The transamination of (2S,4R)-4-fluoroglutamate can also produce 4-fluoro-α-ketoglutarate, which itself can be a substrate for glutamate dehydrogenase. nih.gov
Effects on Cellular Nitrogen Metabolism, including Ammonia Release
The metabolism of this compound has direct implications for cellular nitrogen metabolism. The enzymatic reactions it undergoes, such as oxidative deamination by glutamate dehydrogenase and the γ-elimination reaction catalyzed by alanine aminotransferase, result in the release of its amino group as ammonia. nih.gov
This release of ammonia means that the nitrogen from (2S,4R)-4-fluoroglutamate enters the cellular nitrogen pool and can be utilized for various biosynthetic pathways or detoxified through the urea cycle. The study of its metabolism, therefore, provides insights into the broader pathways of nitrogen handling within the cell. The compound and its amidated form, (2S,4R)-4-fluoroglutamine, have been suggested as useful probes for investigating ammonia assimilation pathways in various organisms, including plants, yeast, and bacteria. nih.gov
Utility of this compound as a Metabolic Probe for Biochemical Flux Analysis
The radiolabeled analog, [18F]-(2S,4R)-4-fluoroglutamine, which is readily deamidated to [18F]-(2S,4R)-2-amino-4-fluoropentanedioic acid in vivo, has emerged as a powerful tool for in vivo metabolic imaging with Positron Emission Tomography (PET). rsna.orgfrontiersin.orgnih.gov This has allowed for the non-invasive study of glutamine and glutamate metabolism and transport in real-time, providing valuable data for biochemical flux analysis.
Kinetic modeling of the uptake and retention of this tracer in tissues allows for the quantification of key metabolic parameters, such as the rate of transport and the size of the intracellular glutamine pool. nih.govnih.gov Studies have shown that the uptake of the tracer is reflective of glutamine transport, and its retention is inversely related to the activity of glutaminase (B10826351). nih.govnih.gov This makes it an invaluable probe for assessing changes in glutamine metabolism in response to therapeutic interventions and for characterizing the metabolic phenotype of various diseases, particularly cancer. nih.govresearchgate.netnih.gov The ability to measure these metabolic fluxes in vivo provides a deeper understanding of cellular bioenergetics and biosynthetic activities.
| Compound/Analog | Research Application | Key Findings |
|---|---|---|
| This compound | Inhibition of Glutamine Synthetase | Leads to perturbation of the glutamate-glutamine cycle. nih.govnih.gov |
| [18F]-(2S,4R)-4-fluoroglutamine | PET Imaging Tracer | Allows for in vivo measurement of glutamine transport and pool size. rsna.orgfrontiersin.orgnih.gov |
| This compound | Studying Aminotransferase Reactions | Revealed a novel γ-elimination activity of alanine aminotransferase. nih.gov |
Structure Activity Relationship Sar Studies of 2s,4r 2 Amino 4 Fluoropentanedioic Acid Analogues
Conformational and Electronic Effects of Fluorine Substitution on Analogues and their Biological Interactions
The substitution of a hydrogen atom with fluorine at the C4 position of glutamic acid has profound effects on the molecule's physicochemical properties, which in turn dictates its biological interactions. researchgate.net Fluorine is the most electronegative element, and its small van der Waals radius allows it to replace hydrogen with minimal steric perturbation. princeton.edu However, its electronic influence is significant. mdpi.com
Conformational Effects: Fluorine substitution can also exert significant control over the molecule's conformation. The C-F bond is more stable and has a different rotational barrier compared to a C-H bond. The introduction of fluorine can create a "gauche effect," where specific conformations around the C-C bond are favored due to hyperconjugative interactions between the C-F bond and other orbitals. This conformational restriction can pre-organize the analogue into a shape that is more favorable for binding to a specific biological target. nih.govunimi.it For example, by locking the side chain into a particular orientation, the analogue may mimic the transition state of an enzymatic reaction, leading to potent inhibition. nih.gov Studies on glutamate (B1630785) transporters have shown that substrate binding induces significant conformational changes in the protein, suggesting that analogues with constrained conformations could selectively target specific states of the transport cycle. nih.gov
These combined electronic and conformational effects are critical for the biological activity of (2S,4R)-2-amino-4-fluoropentanedioic acid analogues. They influence how the molecule is recognized by transporters, how it fits into enzyme active sites, and the nature of the interactions it forms, ultimately determining whether it acts as a substrate, inhibitor, or receptor agonist/antagonist. nih.gov
Impact of Stereochemistry on Enzyme Substrate Specificity and Receptor Binding
Biological systems, particularly enzymes and receptors, are chiral environments, meaning they can differentiate between stereoisomers of a ligand. nih.govbiomedgrid.com The precise three-dimensional arrangement of atoms in this compound and its analogues is therefore a critical determinant of their biological activity. The molecule has two stereocenters (at C2 and C4), giving rise to four possible stereoisomers: (2S,4R), (2S,4S), (2R,4S), and (2R,4R).
Research has consistently shown that biological targets exhibit strong stereoselectivity for these analogues. The (2S,4R) configuration is often the most biologically active, as it is recognized by enzymes and transporters that process L-glutamate. nih.govnih.gov This is exemplified by the extensive development of ¹⁸F-4-fluoroglutamine for PET imaging, which relies on its specific recognition by glutamine transporters like ASCT2. nih.govfrontiersin.org
A clear demonstration of stereochemical impact was provided in a study on the inhibition of rat brain glutamate decarboxylase (GAD) by the four stereoisomers of 4-fluoroglutamate. nih.gov All four isomers were found to be competitive inhibitors of the enzyme, but they displayed significantly different potencies. The D-erythro isomer ((2R,4S)-4-fluoroglutamate) was the most potent inhibitor, while the D-threo and L-erythro isomers were the least potent. nih.gov This highlights that even subtle changes in the spatial arrangement of the fluorine atom and the amino group can dramatically alter the binding affinity for an enzyme's active site. nih.gov
| Stereoisomer | Configuration | Inhibition Type | Ki Value (mM) |
|---|---|---|---|
| D-erythro | (2R,4S) | Competitive | 2 |
| L-threo | (2S,4S) | Competitive | 6 |
| D-threo | (2R,4R) | Competitive | 11 |
| L-erythro | (2S,4R) | Competitive | 11 |
Data sourced from Drsata et al., J Enzyme Inhib, 2000. nih.gov
This stereoselectivity is a fundamental principle in the interaction of these analogues with their biological targets. nih.gov The specific (2S,4R) configuration is crucial for its role as a substrate for various enzymes, including aminotransferases and glutamate dehydrogenase, while other configurations may act as inhibitors or have no activity at all. nih.govnih.gov
Design Principles for Modulating Enzyme and Receptor Binding Affinity based on Structural Modifications
The design of analogues based on the this compound scaffold aims to modulate binding affinity and selectivity for specific biological targets, such as glutamate receptors, transporters, and enzymes. nih.govresearchgate.net Several key principles guide these structural modifications.
Conformational Restriction: Introducing cyclic structures or additional substituents can lock the molecule into a specific conformation. This strategy is used to increase selectivity for a particular receptor subtype. For example, by designing conformationally restricted glutamate analogues, researchers have developed compounds that are selective agonists for the mGlu2 receptor or for group III mGlu receptors (mGlu4,6,8). nih.govku.dkconsensus.appconsensus.app The fixed spatial arrangement of the carboxyl and amino groups can favor binding to one receptor subtype over others that require a different bound conformation.
Bioisosteric Replacement: The fluorine atom itself is a bioisostere of a hydrogen atom but with vastly different electronic properties. researchgate.net Further modifications can involve replacing other functional groups. For instance, modifying the distal carboxyl group can alter the molecule's interaction with glutamate transporters or receptors. Developing prodrugs, such as acetoxymethyl ester derivatives of transporter inhibitors, is another strategy to improve cell penetration and block glutamate efflux under pathological conditions. researchgate.net
Exploiting Nonpolar Interactions: While the glutamate backbone provides key polar interactions, designing analogues with larger hydrophobic groups can exploit nonpolar pockets within a binding site to increase potency. nih.gov This principle has been used in the rational design of inhibitors for the glutamine transporter ASCT2, where adding hydrophobic moieties to an amino acid scaffold led to submicromolar potency. nih.gov
Stereochemical Control: As discussed previously, precise control over the stereochemistry at both the C2 and C4 positions is paramount. nih.gov Synthesis of stereochemically pure isomers is a fundamental design principle, as different isomers can have distinct pharmacological profiles, with one being an agonist and another an antagonist, or one being therapeutic while another is toxic. biomedgrid.comnih.gov
By systematically applying these principles—modifying the scaffold to control conformation, altering electronic properties through substitutions, and maintaining strict stereochemical purity—researchers can fine-tune the pharmacological profile of this compound analogues to achieve desired potency and selectivity for a specific biological target. nih.govnih.gov
Development of this compound as a Mechanistic Probe in Biochemical Systems
The unique biological properties of this compound and its corresponding glutamine analogue, (2S,4R)-4-fluoroglutamine, have made them invaluable tools for probing biochemical systems, particularly through Positron Emission Tomography (PET) imaging. nih.gov By labeling the fluorine atom with the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]), these molecules can be used to non-invasively visualize and quantify metabolic pathways in vivo. nih.govsnmjournals.org
¹⁸F-4-fluoroglutamine ([¹⁸F]4F-Gln) has been extensively developed as a PET tracer to study the phenomenon of "glutamine addiction" in cancer cells. frontiersin.orgresearchgate.net Many tumors exhibit upregulated glutamine metabolism to support rapid growth, making this pathway a target for imaging and therapy. nih.gov Studies have shown that [¹⁸F]4F-Gln is transported into cells via the same transporters as natural glutamine, such as ASCT2. nih.govfrontiersin.org Once inside the cell, it is minimally metabolized, allowing it to act as a probe for glutamine transport and pool size. nih.govsnmjournals.org
This probe has been used to:
Image Glutamine-Dependent Tumors: [¹⁸F]4F-Gln PET has successfully visualized various cancers, including gliomas, breast cancer, and multiple myeloma, often with better tumor-to-background contrast than the standard glucose analogue [¹⁸F]FDG, especially in the brain. frontiersin.orgfrontiersin.orgresearchgate.net
Monitor Therapeutic Response: The uptake of [¹⁸F]4F-Gln can be used to measure the pharmacodynamic effect of drugs that target glutamine metabolism. For example, a decrease in tracer uptake following treatment with a glutaminase (B10826351) inhibitor indicates that the drug has successfully engaged its target and reduced the tumor's ability to process glutamine. nih.govsnmjournals.org
Probe Other Pathologies: Beyond cancer, the role of glutamine metabolism in inflammation has led to the exploration of [¹⁸F]4F-Gln as an imaging marker for inflammatory conditions like arthritis. nih.gov
The deamidated product, ¹⁸F-4-fluoroglutamate ([¹⁸F]4F-Glu), is a metabolite of [¹⁸F]4F-Gln. nih.govsnmjournals.org Enzymological studies have shown that (2S,4R)-4-fluoroglutamate is a substrate for enzymes like glutamate dehydrogenase and various aminotransferases, but an inhibitor of glutamine synthetase. nih.govnih.gov This dual nature as both a substrate and an inhibitor for different key enzymes in nitrogen metabolism makes it a powerful mechanistic probe to dissect these complex pathways in both normal and diseased tissues. nih.govnih.gov
| Analogue | Technique | Biochemical System Probed | Key Findings |
|---|---|---|---|
| ¹⁸F-4-Fluoroglutamine | PET Imaging | Glutamine transport and metabolism in cancer | Measures glutamine pool size; monitors response to glutaminase inhibitors. nih.govsnmjournals.org |
| ¹⁸F-4-Fluoroglutamine | PET Imaging | Glutamine metabolism in inflammation | Uptake correlates with severity of inflammation in animal models. nih.gov |
| (2S,4R)-4-Fluoroglutamate | Enzymology | Nitrogen metabolism enzymes | Substrate for glutamate dehydrogenase and aminotransferases; potent inhibitor of glutamine synthetase. nih.govnih.gov |
| (2S,4R)-4-Fluoroglutamine | Enzymology | Ammonia (B1221849) assimilation pathways | Acts as a probe for the glutamate synthase cycle in plants, yeast, and bacteria. nih.gov |
Analytical and Spectroscopic Methodologies for Research on 2s,4r 2 Amino 4 Fluoropentanedioic Acid
Chiral Chromatography Techniques for Stereoisomer Analysis (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography)
The biological activity of 2-amino-4-fluoropentanedioic acid is highly dependent on its stereochemistry. Therefore, precise analytical methods are essential to separate and quantify its stereoisomers. Chiral chromatography is the cornerstone for this type of analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is employed for the chiral analysis of 4-fluoroglutamate enantiomers. ucd.ie A typical GC-MS method involves derivatization of the amino acid to increase its volatility. For instance, N-trifluoroacetyl methyl esters of the 4-fluoroglutamate enantiomers can be prepared and then separated on a chiral capillary column. ucd.ie The mass spectrometer detector provides sensitive and specific detection, allowing for the quantification of each stereoisomer even in complex biological matrices. ucd.ie
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used method for the direct separation of stereoisomers without derivatization. nih.govnih.gov This technique often utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For fluorinated glutamic acid analogs, such as 4-(3-fluoropropyl)-L-glutamic acid ([¹⁸F]FSPG), a Chirex 3126 column with a mobile phase containing copper sulfate (B86663) (CuSO₄) and an organic modifier like acetonitrile (B52724) (MeCN) has proven effective. nih.govnih.govplos.orgplos.org This method can resolve all four stereoisomers in a single run, which is critical for quality control in the production of stereochemically pure compounds for research and clinical applications. nih.govnih.gov The enantiomeric excess of intermediates can also be determined using columns like the Chiralcel OD. nih.govnih.gov
| Parameter | Condition |
|---|---|
| Column | Chirex 3126 (30 mm × 4.6 mm) |
| Mobile Phase | MeCN:2 mM CuSO₄ = 15:85 |
| Temperature | 22°C |
| Detection | UV (220 nm) and Radioactivity Detector |
| Elution Order | (2R,4S), (2S,4S), (2R,4R), (2S,4R) |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Research Applications
NMR spectroscopy is an indispensable tool for characterizing the structure and dynamics of molecules. The presence of the fluorine-19 (¹⁹F) isotope in (2S,4R)-2-amino-4-fluoropentanedioic acid provides a unique and highly sensitive probe for a variety of NMR experiments.
Incorporating fluorinated amino acids like 4-fluoroglutamic acid into peptides and proteins allows for the use of ¹⁹F NMR to study their structure and conformational changes. nih.gov The ¹⁹F nucleus has a high gyromagnetic ratio, 100% natural abundance, and a large chemical shift range, making it an exquisite probe. nih.gov Its chemical shift is highly sensitive to the local electronic environment. bruker.com
When a peptide or protein containing a fluorinated residue undergoes a conformational change, the environment around the fluorine atom is altered, resulting in a change in the ¹⁹F chemical shift. nih.gov This allows researchers to map out the regions of a protein that are involved in processes like ligand binding or protein activation. nih.gov For example, ¹⁹F NMR has been used to detect ligand-induced conformational changes in the aspartate receptor by observing chemical shift changes at various 4-F-Phe probe positions. nih.gov The magnitude of the chemical shift change provides information about the extent of the structural rearrangement. nih.gov
¹⁹F NMR is a powerful technique for studying ligand-protein interactions. bruker.comnih.gov These studies can be performed from the perspective of either the fluorine-labeled protein (protein-observed) or a fluorine-containing ligand (ligand-observed).
In protein-observed ¹⁹F NMR, changes in the ¹⁹F spectrum of a labeled protein upon the addition of a ligand provide information about the binding event. nih.govrsc.org Binding can cause perturbations in the chemical shift and line broadening of the ¹⁹F resonance, which can be used to identify binding partners from a library of compounds and determine binding affinities (dissociation constants, Kᴅ). nih.govrsc.org The simplicity of ¹⁹F spectra, often with one peak per fluorine label, and the lack of background signal make it ideal for screening applications. nih.govbruker.com One-dimensional ¹⁹F NMR lineshape analysis can be a rapid and robust alternative to more time-consuming 2D methods for quantifying binding kinetics and thermodynamics. nih.gov
| Advantage | Description |
|---|---|
| High Sensitivity | ¹⁹F nucleus has 83% of the sensitivity of ¹H. |
| 100% Natural Abundance | No isotopic enrichment is necessary for the nucleus itself. |
| Large Chemical Shift Range | Provides high resolution and sensitivity to environmental changes. |
| No Biological Background | Fluorine is virtually absent in biological systems, resulting in background-free spectra. |
| Simplified Spectra | Often results in fewer signals compared to ¹H NMR, simplifying analysis. |
Radiotracer Development and Application for In Vitro and Ex Vivo Metabolic Research
Labeling this compound or its derivatives with a positron-emitting isotope, typically fluorine-18 (B77423) (¹⁸F, half-life ≈ 110 min), creates a radiotracer for Positron Emission Tomography (PET) imaging. nih.govnih.govnih.gov This allows for non-invasive, quantitative imaging of its uptake and metabolism in living systems.
The development of these radiotracers involves sophisticated radiosynthesis procedures. nih.gov The quality control of the final product is critical and relies on techniques like radio-HPLC to ensure high radiochemical purity and to confirm the correct stereoisomer is present. nih.govresearchgate.net
In vitro studies using ¹⁸F-labeled tracers are crucial for initial characterization. nih.govfrontiersin.org Cell culture experiments can measure the rate of uptake of the radiotracer into specific cell types, such as cancer cells, and determine the mechanism of transport. nih.govfrontiersin.org For instance, studies with ¹⁸F-4-fluoroglutamine have shown high uptake in tumor cells, which can be inhibited by natural glutamine, indicating shared transport mechanisms. frontiersin.org
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
